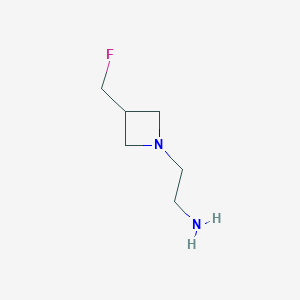

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-[3-(fluoromethyl)azetidin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2/c7-3-6-4-9(5-6)2-1-8/h6H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPYOCCTORABTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCN)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Azetidine Derivatives

A key step is the conversion of a tosylate or mesylate precursor on the azetidine ring to the fluoromethyl derivative. For example, tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate is treated with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex to afford tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | Boc-protected azetidine mesylate/tosylate | Ready for fluorination |

| Fluorinating agent | TBAF or HF/trimethylamine | Substitution of leaving group with fluorine |

| Solvent/Temp | Organic solvent, controlled temperature | High selectivity and yield |

This fluorination step is critical and must be carefully controlled to minimize side reactions and formation of chloromethyl impurities, which are reduced to less than 1% by purification.

Reduction and Deprotection

Following fluorination, the Boc protecting group is removed by treatment with acidic reagents such as para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid to yield the free amine.

Reduction steps to convert esters or other intermediates to the ethan-1-amine functionality employ hydride reducing agents. Commonly used reagents include:

- Sodium triacetoxyborohydride

- Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride)

- Lithium aluminum hydride (LAH)

- Sodium borohydride (NaBH4)

- Diisobutylaluminum hydride (DIBAL)

The choice depends on substrate sensitivity and desired selectivity. For example, sodium borohydride is used for mild reductions, while LAH is more reactive and suitable for complete reduction of esters to alcohols or amines.

Alternative Synthetic Routes

Alternative routes involve cyclization reactions starting from diethyl 2,2-bis(hydroxymethyl)malonate derivatives, which are bis-triflated and reacted with 2-(benzyloxy)ethan-1-amine to form azetidine dicarboxylates. Subsequent fluorination and reduction steps yield the target compound or its alcohol precursor, which can be further converted.

Industrial Scale Considerations

Industrial preparation optimizes reaction scale, temperature control, and purification to maximize yield and purity. For example, large-scale reactions are conducted under nitrogen atmosphere at 0–20 °C, with careful addition of aqueous sodium hydroxide to quench reactions and extraction with methyl tetrahydrofuran (Me-THF) to remove impurities.

Purification involves multiple aqueous washes (e.g., potassium carbonate solution) and drying over magnesium sulfate, followed by filtration and solvent removal to isolate high-purity product.

Summary Table of Key Reagents and Conditions

| Step | Starting Material | Reagents | Conditions | Notes |

|---|---|---|---|---|

| Boc protection | Methyl azetidine-3-carboxylate hydrochloride | Boc anhydride, triethylamine or DIPEA | Room temp | Protects azetidine nitrogen |

| Fluorination | Boc-protected azetidine mesylate/tosylate | TBAF or HF/trimethylamine | Controlled temp, inert atmosphere | Substitutes leaving group with F |

| Reduction | Esters or carbamates | NaBH4, LAH, Red-Al, or DIBAL | Varies by reagent | Converts esters to amines/alcohols |

| Deprotection | Boc-protected fluoromethyl azetidine | Para-toluenesulfonic acid, TFA, or acetic acid | Mild acidic conditions | Removes Boc group to free amine |

| Purification | Reaction mixture | Aqueous washes, organic extraction | Controlled temp, inert atmosphere | Removes impurities, chloromethyl byproducts |

Research Findings and Analysis

- The fluorination step is highly regioselective and requires precise control to avoid chloromethyl contamination.

- Use of hydride reducing agents is versatile, with sodium triacetoxyborohydride and Red-Al preferred for selective reductions.

- Acidic deprotection is efficient and compatible with sensitive fluoromethyl groups.

- Industrial scale synthesis benefits from optimized solvent systems and phase separations to ensure product purity above 99%.

- Alternative synthetic routes provide flexibility in precursor availability and may improve overall yield depending on the starting materials.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-amine can undergo oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may convert the amine to a nitro group or form imine intermediates. For example:

-

Amine → Nitro compound : Requires strong oxidizing conditions in acidic or neutral media.

-

Formation of hydroxylamine derivatives : Partial oxidation under milder conditions.

Substitution Reactions

The fluoromethyl group and amine functionality participate in nucleophilic substitution reactions:

Fluoromethyl Substitution :

The fluoromethyl group can be replaced by nucleophiles (e.g., hydroxide, thiols) under basic conditions. For example:

This reaction is facilitated by the electron-withdrawing effect of fluorine, increasing the electrophilicity of the adjacent carbon .

Amine Alkylation/Acylation :

The primary amine readily undergoes alkylation or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

-

Acylation : Reacts with acetyl chloride to yield acetamide derivatives.

Reductive Amination

While the compound itself is an amine, it can act as a substrate in reductive amination with ketones or aldehydes. For example, reaction with formaldehyde and sodium triacetoxyborohydride (STAB) produces a tertiary amine :

Cyclization and Ring-Opening Reactions

The azetidine ring’s strain (∼105 kJ/mol) facilitates ring-opening reactions. For instance:

Comparative Reactivity Data

The table below summarizes reaction conditions and yields for related azetidine derivatives:

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine serves as a crucial building block for synthesizing more complex molecules. Its derivatives are being explored for their potential therapeutic effects in various diseases, particularly neurodegenerative disorders and cancers.

Neuroprotective Properties : Research indicates that this compound may possess neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease. Studies have demonstrated its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration.

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| M3 | 21 | Superior activity |

| M2 | 46 | Racemate; less active |

| M1 | 26 | Electron-acceptor substituent |

The compound has shown promise in biological studies, particularly in enzyme inhibition and receptor modulation. Its fluoromethyl group enhances binding affinity to targets, which is crucial for developing effective drugs.

Case Studies :

- Neurodegenerative Disease Models : Compounds related to this compound have been tested in models simulating neurodegenerative diseases, showing potential as symptomatic therapies.

- Cancer Cell Lines : In vitro studies against cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed that related compounds exhibited greater growth inhibition compared to standard treatments like 5-Fluorouracil.

Agrochemical Development

In the agricultural sector, this compound is being investigated for its potential use in developing new agrochemicals. Its unique properties may enhance the efficacy of pesticides or herbicides, providing more effective solutions for crop protection.

Mechanism of Action

The mechanism of action of 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluorinated Azetidine Derivatives

2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine

- Structure : Differs by replacing the fluoromethyl group with two fluorine atoms on the azetidine ring.

- Molecular weight is 136.15 g/mol (C₅H₁₀F₂N₂) .

- Applications : Likely explored for similar therapeutic targets but with distinct pharmacokinetic profiles due to altered electronic properties.

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine

- Structure : Features a trifluoromethyl and ethoxy group on the azetidine ring.

- This compound may exhibit enhanced metabolic stability but reduced solubility in aqueous media compared to the fluoromethyl analog .

Non-Fluorinated Azetidine Analogs

2-(Azetidin-1-yl)ethan-1-amine

Bicyclic and Hybrid Structures

2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine Hydrochloride

- Structure : Incorporates a bicyclic oxabicyclohexane scaffold with fluoromethyl substitution.

- The hydrochloride salt improves solubility but adds ionic character (molecular weight: 235.09 g/mol, C₈H₁₅ClFNO) .

Diazirine and Alkyne-Functionalized Analogs

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine

- Structure : Contains a diazirine ring and alkyne group.

- Impact : The diazirine enables photoaffinity labeling for target identification, while the alkyne supports click chemistry modifications. This functional versatility contrasts with the simpler fluoromethyl-azetidine structure (molecular weight: 137.18 g/mol, C₇H₁₁N₃) .

Key Comparative Data

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine | C₆H₁₂FN₂ | 130.17* | Fluoromethyl, azetidine | High lipophilicity, metabolic stability |

| 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine | C₅H₁₀F₂N₂ | 136.15 | Difluoro-azetidine | Reduced basicity, altered PK |

| 2-(Azetidin-1-yl)ethan-1-amine | C₅H₁₂N₂ | 100.16 | Non-fluorinated azetidine | Improved solubility |

| 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine HCl | C₈H₁₅ClFNO | 235.09 | Bicyclic, fluoromethyl | Conformational rigidity, salt form |

*Estimated based on analogous structures.

Research Implications

- Fluorination Effects : Fluoromethyl substitution (as in the target compound) balances lipophilicity and metabolic resistance, critical for central nervous system (CNS) drug design .

- Structural Rigidity : Bicyclic analogs (e.g., ) offer enhanced selectivity but may limit blood-brain barrier penetration .

- Functional Versatility : Diazirine- and alkyne-bearing analogs () enable chemical biology applications, unlike the target compound’s simpler structure .

Biological Activity

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine, a derivative of azetidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C6H13FN2, and it features a fluoromethyl group that enhances its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle.

- Fluoromethyl Group : Enhances lipophilicity and stability.

- Amine Functionality : Imparts basic properties and potential for interaction with biological targets.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. The fluoromethyl group is believed to increase binding affinity to these targets, potentially leading to modulation of various biological pathways. Ongoing research aims to elucidate these pathways further.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor for various enzymes, particularly monoamine oxidase B (MAO-B). In a comparative analysis:

- Compounds with similar structures demonstrated IC50 values ranging from 21 nM to 46 nM against MAO-B, indicating significant inhibitory activity .

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| M3 | 21 | Superior activity |

| M2 | 46 | Racemate; less active |

| M1 | 26 | Electron-acceptor substituent |

Neuroprotective Properties

Research has indicated that derivatives of azetidine, including this compound, may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where modulation of neuroinflammatory pathways is beneficial .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Neurodegenerative Disease Models : In models simulating Perry Disease, compounds structurally related to this amine showed promise in drug discovery efforts aimed at developing symptomatic therapies .

- Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., MCF-7 and MDA-MB-231). Results indicated that related compounds exhibited better growth inhibition compared to standard treatments like 5-Fluorouracil, suggesting potential as an anticancer agent .

Research Applications

The compound has several applications in scientific research:

- Pharmaceutical Development : As a building block for more complex molecules in drug design.

- Agrochemicals : Potential use in developing new agricultural chemicals with enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine, and how are intermediates characterized?

- Methodological Answer : A common approach involves reductive amination of azetidine derivatives. For example, intermediates like 3-(fluoromethyl)azetidine can be coupled with ethylene diamine precursors using NaBHCN in THF/MeOH under controlled pH. Characterization relies on H NMR for structural confirmation (e.g., integration ratios for fluoromethyl protons) and LC-MS for purity assessment (>95%) . Alternative routes may involve cycloaddition reactions with chloroacetyl chloride, as seen in azetidinone syntheses .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to SDS guidelines for azetidine derivatives, which recommend using PPE (gloves, goggles, lab coat), working in a fume hood, and avoiding inhalation/contact. No specific toxicity data exists for this compound, but structurally related amines (e.g., [1,1':3',1''-Terphenyl]-2'-amine) require strict hazard controls (Section 1–4 of SDS) . Store under inert gas (N) at 2–8°C to prevent degradation.

Q. How is the fluoromethyl group’s stability assessed under varying pH conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Analysis via F NMR tracks fluorine retention, while LC-MS identifies hydrolysis byproducts (e.g., hydroxymethyl derivatives). Fluoromethyl groups are typically stable in neutral to mildly acidic conditions but may degrade under strong bases .

Advanced Research Questions

Q. How can reaction yields for reductive amination steps be optimized while minimizing side products?

- Methodological Answer : Yield optimization requires tuning stoichiometry (1.2–1.5 equivalents of NaBHCN), solvent polarity (THF:MeOH 3:1), and temperature (0–25°C). Side products like over-alkylated amines are mitigated by slow reagent addition and inline pH monitoring (maintain pH 6–7). Yields up to 75% are achievable, as demonstrated in analogous syntheses of piperidine-amine derivatives .

Q. What analytical strategies resolve discrepancies in purity assessments between NMR and LC-MS data?

- Methodological Answer : Contradictions arise from residual solvents or non-UV-active impurities. Use orthogonal methods:

- H NMR quantifies major impurities (>5% abundance).

- LC-MS with charged aerosol detection (CAD) identifies non-chromophoric species.

- X-ray crystallography confirms absolute configuration if crystalline derivatives are obtainable .

Q. How does the compound’s conformational flexibility impact its binding to biological targets (e.g., GPCRs)?

- Methodological Answer : Perform molecular dynamics (MD) simulations using software like AMBER or GROMACS. Key parameters:

- Azetidine ring puckering (envelope vs. twist conformations).

- Fluoromethyl group’s electrostatic potential (Mulliken charges).

- Compare with rigid analogs (e.g., piperidine derivatives) to assess entropy-enthalpy trade-offs in binding .

Q. What are the ecological implications of releasing this compound into wastewater systems?

- Methodological Answer : Conduct OECD 301F biodegradability tests: incubate with activated sludge and measure BOD. Preliminary data for azetidine derivatives suggest low biodegradability (<20% in 28 days). Mitigation strategies include ozonation for tertiary treatment, validated via LC-MS/MS to track degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.